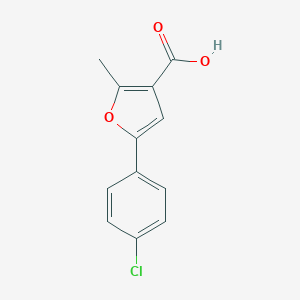

5-(4-chlorophenyl)-2-methyl-3-furoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQOLZUHGMRQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372455 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-89-4 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenyl 2 Methyl 3 Furoic Acid

Historical Development of Synthetic Approaches to Furoic Acid Analogues

The study of furoic acids dates back to 1780, when Carl Wilhelm Scheele first described the parent compound, 2-furoic acid, which he obtained through the dry distillation of mucic acid. researchgate.net This substance was initially termed pyromucic acid. researchgate.net For many years, this remained a primary, albeit low-yielding, method of production.

A significant advancement in furoic acid synthesis came with the development of the Cannizzaro reaction, first reported in the 19th century. The industrial-scale synthesis of 2-furoic acid has historically relied on this disproportionation reaction using furfural (B47365) as a starting material. researchgate.netthieme-connect.com In this process, furfural is treated with a strong base, such as aqueous sodium hydroxide, to yield an equimolar mixture of 2-furoic acid and furfuryl alcohol. researchgate.net While the theoretical yield for the acid is limited to 50%, the reaction has remained economically viable due to the commercial value of both products. researchgate.net These early methods laid the groundwork for the synthesis of a vast array of furoic acid analogues, including substituted derivatives developed for applications in pharmaceuticals and materials science.

Green Chemistry Principles in the Synthesis of 5-(4-chlorophenyl)-2-methyl-3-furoic acid

Applying green chemistry principles to the synthesis of furoic acids aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.

Biocatalysis : A prominent green approach is the use of whole-cell biocatalysts for the oxidation of furan (B31954) aldehydes. Microorganisms such as Nocardia corallina and Pseudomonas putida have demonstrated the ability to convert furfural to furoic acid with very high selectivity and yield, often under mild aqueous conditions. researchgate.netsigmaaldrich.com This avoids the use of heavy metal oxidants or harsh reaction conditions.

Alternative Solvents and Oxidants : The use of water as a reaction solvent is a cornerstone of green chemistry. Recent research has focused on the oxidation of furfurals in water using environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.netorgsyn.org Gold-based heterogeneous catalysts have proven effective for furfural oxidation to furoic acid with 95% yield using water as the solvent and O₂ as the oxidant. researchgate.net

Energy Efficiency : Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. Microwave-assisted Paal-Knorr reactions have been developed for the rapid and regiocontrolled synthesis of polysubstituted furans, offering a greener alternative to conventional heating methods. organic-chemistry.org

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a systematic derivatization strategy would explore how modifications at different positions on the molecule affect its activity. While specific SAR data for this compound is not detailed in the literature, general principles can be applied.

The primary points for derivatization would be the carboxylic acid group, the furan ring, and the pendant chlorophenyl ring.

Carboxylic Acid Modification : The carboxyl group is a key site for modification. It can be converted into a variety of esters (alkyl, aryl) and amides (primary, secondary, tertiary) to probe the importance of the acidic proton and hydrogen bonding capabilities.

Furan Ring Substitution : While the furan core is already substituted, further transformations are possible. For example, furoic acids can act as dienes in Diels-Alder reactions, providing access to complex bicyclic adducts. quimicaorganica.org This transformation can be enhanced by using water as a solvent, aligning with green chemistry principles. quimicaorganica.org

Chlorophenyl Ring Modification : The electronic and steric properties of the phenyl ring can be tuned. This can be achieved by altering the position of the chloro substituent (ortho, meta, para) or by replacing it with other functional groups (e.g., fluoro, bromo, methyl, methoxy) to evaluate their impact on biological activity.

| Modification Site | Derivative Class | Rationale | Example Synthetic Reaction |

|---|---|---|---|

| 3-Carboxylic Acid | Esters, Amides | Modify polarity, hydrogen bonding capacity, and metabolic stability. | Fischer esterification, amide coupling (e.g., using EDC/HOBt). |

| Furan Ring | Diels-Alder Adducts | Drastically alter molecular shape and introduce new stereocenters. | [4+2] cycloaddition with a dienophile (e.g., N-methylmaleimide). quimicaorganica.org |

| 4-Chlorophenyl Ring | Analogues with different substituents (F, Br, CH₃, OCH₃) | Probe electronic and steric effects on target binding. | Synthesis from differently substituted phenylboronic acids in a Suzuki coupling. |

| 2-Methyl Group | Ethyl, Propyl, CF₃ analogues | Investigate steric and electronic effects at the 2-position. | Synthesis from the corresponding substituted β-dicarbonyl precursor. |

These strategies, common in drug discovery, would allow for a comprehensive exploration of the chemical space around the core structure of this compound to identify analogues with improved potency and selectivity. nih.govnih.gov

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the furan ring is a primary site for chemical modification, serving as a versatile handle for the synthesis of various derivatives. Standard transformations of this functional group include the formation of esters and amides.

Amide Formation: The conversion of this compound into carboxamides is a documented transformation. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. A specific example is the synthesis of 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide vulcanchem.com. This reaction involves the formation of an amide bond between the furoic acid and 2-methylaniline, likely facilitated by standard peptide coupling reagents like EDCl/HOBt vulcanchem.com. The synthesis of amides is a key strategy in medicinal chemistry for modifying a compound's physicochemical properties iajpr.com.

Interactive Table 1: Known Carboxamide Derivative of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide | C₁₉H₁₆ClNO₂ | 325.79 |

| Data sourced from Vulcanchem vulcanchem.com |

Esterification: The formation of esters from carboxylic acids is a fundamental organic reaction. While specific ester derivatives of this compound are not extensively detailed in the reviewed literature, the reaction is highly plausible. The process generally involves reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using activating agents organic-chemistry.org. Studies on the successful esterification of other 2-furoic acids suggest that this pathway is a viable method for derivatization researchgate.net.

Substituent Variations on the Chlorophenyl Ring

Modifying the substituents on the 4-chlorophenyl ring of the fully formed this compound molecule presents significant chemical challenges. The chlorophenyl ring is an electron-deficient aromatic system, further deactivated by the presence of the electron-withdrawing furan ring.

The scientific literature does not provide specific examples of direct chemical transformations on the chlorophenyl ring of this molecule. In synthetic chemistry, variations in the substitution pattern of the phenyl ring are typically introduced at an earlier stage of the synthesis. For instance, a Suzuki coupling reaction could be employed using a differently substituted phenylboronic acid to react with a suitable furan precursor. This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring before it is attached to the furan core.

Modifications to the Furan Ring System

The furan ring itself possesses unique reactivity, although in the case of this compound, its reactivity is influenced by the existing substituents.

Electrophilic Substitution: The furan ring is a π-rich heterocycle that readily undergoes electrophilic aromatic substitution, with reactions occurring preferentially at the C2 and C5 positions chemicalbook.comquora.com. In the target molecule, both of these highly reactive positions are already substituted with the methyl and 4-chlorophenyl groups, respectively. The only available position for substitution on the furan ring is C4. However, electrophilic attack at the C3 or C4 positions is significantly less favorable than at C2 or C5 chemicalbook.com. Consequently, further electrophilic substitution on the furan ring of this compound is expected to be challenging and require harsh reaction conditions.

Ring Opening Reactions: The furan ring can undergo ring-opening reactions under certain oxidative or acidic conditions rsc.orgresearchgate.net. This transformation typically breaks the heterocyclic ring to form linear dicarbonyl compounds. While this is a known reaction pathway for many furan derivatives, specific studies detailing the ring-opening of this compound are not described in the reviewed literature. Such a reaction would represent a drastic modification of the molecular scaffold.

Biological Activity and Mechanistic Investigations of 5 4 Chlorophenyl 2 Methyl 3 Furoic Acid

In Vitro Pharmacological Characterization

In vitro studies are fundamental to elucidating the pharmacological profile of a compound, providing insights into its cellular and molecular interactions in a controlled laboratory setting.

Cell-based assays are crucial for determining the direct effects of a compound on cellular function and viability. For 5-(4-chlorophenyl)-2-methyl-3-furoic acid, research has primarily focused on its antimicrobial properties. A study investigating a series of 2-methyl-5-aryl-3-furoic acids reported their antifungal and antibacterial activities. nih.gov The presence of a substituent in the para position of the aryl group at the C5 position of the furan (B31954) ring was found to influence the antifungal activity. nih.gov

The general findings indicate that while this class of compounds demonstrates noteworthy antifungal activity, their efficacy against bacteria is comparatively poor. nih.gov The imidazole (B134444) derivatives of these furoic acids did not show an increase in antifungal activity. nih.gov

| Antimicrobial Activity Profile of 2-methyl-5-aryl-3-furoic acids | |

| Activity Type | Observation |

| Antifungal Activity | Interesting activity noted. nih.gov |

| Antibacterial Activity | Very poor activity observed. nih.gov |

| Structural Influence | |

| Para-substituted C5 aryl group | Affects antifungal activity. nih.gov |

| Imidazole nucleus introduction | Does not increase antifungal activity. nih.gov |

Based on the available scientific literature, there is no specific information regarding the enzyme inhibition profile or kinetic studies for this compound.

Detailed receptor binding affinity and selectivity assessments for this compound have not been reported in the currently available scientific literature.

Investigations into the modulation of specific cellular signaling pathways by this compound are not yet available in the public domain.

In Vivo Efficacy Studies in Non-Human Preclinical Models

In vivo studies are essential for understanding the physiological effects and therapeutic potential of a compound in a whole organism.

There is currently no publicly available information on in vivo efficacy studies or the selection and validation of relevant animal models specifically for this compound. The selection of appropriate animal models would be contingent on the specific therapeutic area being investigated, which would be guided by the findings from in vitro pharmacological characterization.

Dose-Response Relationships in Preclinical Settings

Comprehensive dose-response studies for this compound in preclinical models have not been published. Consequently, there is no information regarding the potency (e.g., IC50, EC50) or the concentration-dependent effects of this compound in any biological system.

The absence of such fundamental preclinical data prevents the construction of a dose-response table.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound remains uninvestigated. The subsequent subsections highlight the specific areas where research is currently lacking.

There are no published studies that identify or validate the primary biological target(s) of this compound. Research has not yet explored which proteins, enzymes, receptors, or other biomolecules this compound may interact with to exert a biological effect.

Given that no primary biological targets have been identified, there is a corresponding lack of information on the molecular interactions between this compound and any potential targets. Details regarding binding affinity, kinetics, and the specific nature of the chemical interactions have not been determined.

Scientific inquiry into the downstream molecular and cellular events following potential interaction with a biological target has not been conducted for this compound. There is no information on its effects on signaling pathways, cellular processes, or other subsequent biological events.

There are no available gene expression or proteomic profiling studies that have been performed following treatment with this compound. Therefore, its impact on the transcriptome and proteome of any cell type or organism is unknown. The lack of data precludes the creation of any data tables related to gene or protein expression changes.

Studies on Cellular Permeability and Distribution in Non-Human Systems

Investigations into how a compound permeates cellular barriers and distributes throughout the body are critical to understanding its potential biological effects. These studies are foundational in preclinical research, providing insights into whether a compound can reach its intended target tissue in sufficient concentrations.

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For compounds targeting the central nervous system, penetration of the BBB is a crucial step.

In vitro models of the BBB are commonly used in early-stage research to predict the brain permeability of a compound. These models can range from simple artificial membrane assays (e.g., Parallel Artificial Membrane Permeability Assay or PAMPA-BBB) to more complex systems involving co-cultures of brain endothelial cells with other cell types like astrocytes and pericytes to more closely mimic the physiological barrier.

A thorough literature search did not yield any studies that have assessed the ability of this compound to cross the blood-brain barrier using these or any other in vitro methodologies. Therefore, no data on its apparent permeability (Papp), efflux ratio, or the mechanisms of its potential transport across the BBB can be provided.

Tissue distribution studies are typically conducted in animal models (preclinical models) to understand where a compound accumulates in the body after administration. This information is vital for assessing the compound's potential efficacy and for identifying any potential off-target accumulation that could lead to toxicity. These studies involve analyzing the concentration of the compound in various tissues and organs, such as the liver, kidneys, heart, lungs, spleen, and brain, at different time points.

No preclinical studies describing the tissue distribution profile of this compound have been published. As a result, there is no information available regarding its concentration in different organs, its volume of distribution (Vd), or its tissue-to-plasma concentration ratios.

Computational Chemistry and Molecular Modeling Approaches for 5 4 Chlorophenyl 2 Methyl 3 Furoic Acid

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-chlorophenyl)-2-methyl-3-furoic acid, this would involve identifying potential biological targets, such as enzymes or receptors, and simulating the binding of the compound to their active sites.

Research Findings: A comprehensive search of scientific databases yields no specific molecular docking studies for this compound against any identified biological targets. While research on similar chemical scaffolds exists, the direct docking analysis of this compound is not publicly documented.

A hypothetical molecular docking workflow for this compound would involve the steps outlined in the table below.

| Step | Description |

| 1. Target Identification | Identification of a putative protein target based on the compound's known or hypothesized biological activity. |

| 2. Ligand Preparation | Generation of a 3D conformation of this compound and assignment of appropriate atomic charges. |

| 3. Receptor Preparation | Preparation of the 3D structure of the target protein, typically from the Protein Data Bank (PDB), including the removal of water molecules and the addition of hydrogen atoms. |

| 4. Docking Simulation | Using software such as AutoDock or Glide to predict the binding pose and affinity of the ligand within the protein's active site. |

| 5. Analysis of Results | Evaluation of the predicted binding poses based on scoring functions and visual inspection of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure, geometry, and reactivity of a molecule. For this compound, these calculations could provide insights into its chemical properties.

Research Findings: No dedicated studies employing quantum chemical calculations to investigate the electronic structure and reactivity of this compound have been found in the scientific literature.

The table below outlines the types of quantum chemical calculations that could be performed for this compound.

| Calculation Type | Information Obtained |

| Geometry Optimization | Predicts the most stable 3D structure of the molecule. |

| Frequency Analysis | Calculates vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. |

| Frontier Molecular Orbital (FMO) Analysis | Determines the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizes the charge distribution on the molecule's surface to identify regions prone to electrophilic or nucleophilic attack. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model based on this compound, if it were a known active compound, could be used for virtual screening of large chemical databases to find other potentially active molecules.

Research Findings: There is no evidence of a pharmacophore model being developed or used for virtual screening based on this compound in published research.

A hypothetical pharmacophore modeling and virtual screening workflow is presented below.

| Step | Description |

| 1. Pharmacophore Feature Identification | Identifying key chemical features of this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. |

| 2. Pharmacophore Model Generation | Creating a 3D model that represents the spatial arrangement of these features. |

| 3. Database Screening | Using the pharmacophore model as a query to search large databases of chemical compounds. |

| 4. Hit Filtering and Refinement | Filtering the retrieved compounds based on various criteria (e.g., drug-likeness) and potentially subjecting them to further computational analysis like molecular docking. |

De Novo Design Strategies Based on this compound Scaffold

De novo design is a computational strategy for designing novel molecules with desired properties, often by growing a molecule within the active site of a target protein or by modifying an existing chemical scaffold. The this compound structure could serve as a starting point for designing new compounds.

Research Findings: No de novo design studies that utilize the this compound scaffold are documented in the scientific literature.

The table below outlines potential de novo design strategies based on this scaffold.

| Strategy | Description |

| Scaffold Hopping | Replacing the furoic acid core with other chemical moieties while retaining the key interacting groups (the 4-chlorophenyl and methyl groups). |

| Fragment-Based Growth | Using the this compound scaffold as a core fragment and computationally adding other chemical fragments to explore new interactions with a target's binding site. |

| Linker Modification | Modifying the linkage between the phenyl and furoic acid rings to alter the compound's conformational flexibility and binding properties. |

Preclinical Pharmacokinetics and Metabolism Research of 5 4 Chlorophenyl 2 Methyl 3 Furoic Acid Non Human Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

ADME studies are fundamental in preclinical drug development to understand how a substance is processed by a living organism. These studies typically involve in vitro and in vivo models to predict the pharmacokinetic profile in humans.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays, commonly performed using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey), are crucial for predicting the intrinsic clearance of a compound. These studies help in identifying the metabolic pathways and the chemical structures of metabolites. No published studies were found that investigated the in vitro metabolic stability or identified metabolites of 5-(4-chlorophenyl)-2-methyl-3-furoic acid.

In Vivo Pharmacokinetic Profiling (PK)

In vivo PK studies in animal models such as rats, mice, or dogs are essential to determine key parameters like bioavailability, plasma concentration-time profiles, volume of distribution, and clearance. This information is critical for understanding the compound's behavior in a whole organism. A search of the scientific literature did not reveal any in vivo pharmacokinetic data for this compound.

Routes of Excretion in Animal Models

Determining the primary routes of excretion (e.g., urine, feces) is a key component of understanding the elimination of a compound and its metabolites from the body. No studies detailing the excretion pathways of this compound in any animal model were identified.

Cytochrome P450 (CYP) Inhibition and Induction Studies

CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Assessing a compound's potential to inhibit or induce these enzymes is critical for predicting drug-drug interactions. No data is available on the inhibitory or inductive effects of this compound on any CYP isoforms.

Drug-Drug Interaction Potential in Preclinical Models

Preclinical evaluation of drug-drug interaction potential helps to anticipate and mitigate risks when a new chemical entity is co-administered with other medications. This involves both in vitro and in vivo assessments. The lack of data on the metabolic profile and CYP interactions of this compound means its potential for drug-drug interactions remains uncharacterized.

Preclinical Toxicology Research (Non-Human)

Toxicology studies in animals are performed to identify potential adverse effects of a compound on various organ systems. These studies are crucial for establishing a safety profile before any human trials. No preclinical toxicology data for this compound could be located in the public domain.

In Vitro Cytotoxicity and Genotoxicity Screening

In vitro studies are foundational in early-stage safety assessment, providing insights into a compound's potential to cause cellular damage or genetic mutations without the use of live animals.

Cytotoxicity Assays: These tests would expose various cell lines (e.g., human liver carcinoma cells like HepG2, or other relevant cell types) to a range of concentrations of this compound. A key objective is to determine the concentration at which the compound induces cell death. Common assays, such as the MTT or LDH assays, measure metabolic activity or membrane integrity to quantify cell viability. For instance, studies on derivatives of 5-(4-chlorophenyl)furan have utilized MTT and Trypan blue assays to evaluate their antiproliferative activity against human leukemia cell lines, demonstrating that such compounds can exhibit moderate to strong cytotoxic effects. nih.govresearchgate.net

Genotoxicity Assays: A standard battery of tests is used to assess the potential for a compound to damage DNA. This typically includes:

Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium to detect a compound's ability to cause gene mutations.

In Vitro Mammalian Chromosome Aberration Test: This assay evaluates if the compound can induce structural or numerical changes in the chromosomes of cultured mammalian cells.

In Vitro Mammalian Cell Gene Mutation Test: Often using mouse lymphoma cells, this test detects gene mutations induced by the chemical.

For example, research on other polychlorinated aromatic compounds has shown that while they may not exhibit mutagenicity in an Ames test, they can be identified as genotoxic in mammalian chromosome aberration and Comet assays. nih.gov

| In Vitro Study Type | Purpose | Typical Assays/Models |

| Cytotoxicity | To determine the concentration at which the compound is toxic to cells. | MTT Assay, LDH Assay, Neutral Red Uptake on cell lines (e.g., HepG2, CHO). |

| Genotoxicity | To assess the potential for the compound to damage genetic material (DNA). | Ames Test, Chromosome Aberration Test, Mouse Lymphoma Assay, Comet Assay. |

Acute and Repeat-Dose Toxicity Studies in Animal Models

These in vivo studies are critical for understanding the systemic effects of a compound after single or multiple exposures.

Acute Toxicity Studies: An acute toxicity study involves administering a single, high dose of the substance to animal models, typically rodents like rats or mice, to determine the immediate adverse effects. neurofit.com The primary goal is to identify the median lethal dose (LD50), which is the dose expected to be lethal to 50% of the test animals. cabidigitallibrary.org Observations include clinical signs of toxicity, effects on body weight, and gross pathological changes in organs upon necropsy. inchem.org These studies help classify the compound's toxicity level and inform dose selection for further studies. neurofit.comnih.gov

Repeat-Dose Toxicity Studies: Also known as sub-acute or sub-chronic toxicity studies, these investigations involve the daily administration of the compound to animals for a specified period (e.g., 28 or 90 days). science.govich.org The duration of these studies is typically related to the intended duration of human clinical trials. ich.org Throughout the study, animals are monitored for various parameters.

Key Parameters in Repeat-Dose Studies:

Clinical Observations: Daily checks for signs of illness or behavioral changes.

Body Weight and Food/Water Consumption: Monitored regularly to detect systemic toxicity.

Hematology and Clinical Biochemistry: Blood and urine samples are analyzed at the end of the study to assess effects on blood cells, liver function, kidney function, and other metabolic parameters. nih.gov

| In Vivo Study Type | Animal Model | Duration | Primary Endpoints |

| Acute Toxicity | Rodent (Rat/Mouse) | Single Dose | LD50, Clinical signs of toxicity, Gross necropsy findings. |

| Repeat-Dose Toxicity | Rodent and Non-Rodent | 28 days to 6-9 months | NOAEL (No-Observed-Adverse-Effect Level), Hematology, Clinical Chemistry, Organ weights, Histopathology. |

Organ-Specific Toxicity Assessments

Data from repeat-dose studies often points toward specific organs that may be susceptible to the compound's toxic effects.

Hepatotoxicity (Liver): The liver is a common site of toxicity due to its central role in metabolism. libretexts.org Signs of liver damage include elevated liver enzymes (e.g., ALT, AST) in the blood, changes in liver weight, and microscopic findings such as necrosis, steatosis (fat accumulation), or inflammation. libretexts.org

Nephrotoxicity (Kidney): The kidneys are also vulnerable because they filter and concentrate xenobiotics from the blood. libretexts.org Indicators of kidney toxicity include increased blood urea nitrogen (BUN) and creatinine levels, altered urine output, and pathological changes in the kidney tubules. nih.gov

Cardiovascular Toxicity (Heart): Effects on the heart can manifest as changes in heart rate, blood pressure, or electrocardiogram (ECG) readings. Histopathological examination may reveal damage to heart muscle cells. libretexts.org

Neurotoxicity (Nervous System): This can be assessed through a functional observational battery (FOB), which includes detailed monitoring of behavior, motor activity, coordination, and sensory reflexes.

Reproductive Toxicity: Evaluation of reproductive organs (testes, ovaries, uterus) is a standard component of repeat-dose toxicity studies and can indicate potential effects on fertility. nih.govlibretexts.org

Safety Pharmacology Studies

Safety pharmacology studies are designed to investigate the potential for a substance to cause adverse effects on vital physiological functions at therapeutic exposure levels. europa.eu These studies are distinct from toxicity studies, which often use higher doses. The safety pharmacology "core battery" focuses on three critical life-sustaining systems. europa.eu

Central Nervous System (CNS): Assesses effects on behavior, coordination, motor activity, and body temperature. europa.eu

Cardiovascular System: Evaluates effects on blood pressure, heart rate, and the electrical activity of the heart (ECG). europa.eu

Respiratory System: Investigates effects on respiratory rate, tidal volume, and other measures of lung function. europa.eu

When there is a reason for concern, supplemental studies may be conducted to assess effects on other organ systems, such as the gastrointestinal or renal systems. europa.eu

Advanced Analytical Techniques for Research on 5 4 Chlorophenyl 2 Methyl 3 Furoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. The development of a robust HPLC method is essential for establishing the impurity profile and accurately assaying 5-(4-chlorophenyl)-2-methyl-3-furoic acid.

A typical approach involves a stability-indicating reversed-phase HPLC (RP-HPLC) method. For a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a successful separation was achieved on a C18 column (150×4 mm i.d., 5 μm). pensoft.netresearchgate.net The mobile phase consisted of a 50:50 (v/v) mixture of acetonitrile (B52724) and phosphate (B84403) buffer at pH 3, with isocratic elution at a flow rate of 1.0 mL/min and a column temperature of 30 °C. pensoft.netresearchgate.net Detection is commonly performed using a UV/VIS detector, for instance at a wavelength of 225 nm. pensoft.netresearchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.netresearchgate.net Forced degradation studies are also conducted to ensure the method can separate the main compound from its degradation products, thus proving its stability-indicating capability. chemmethod.com For instance, a process-related impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, was identified for a related pyrrole (B145914) derivative under basic conditions (pH 9.0). pensoft.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18 (150×4 mm i.d., 5 μm) |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3) (50:50 v/v) |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying low concentrations of compounds in complex biological matrices such as plasma, urine, and tissue homogenates. uab.eduresearchgate.net This is particularly important for pharmacokinetic studies. researchgate.netnih.gov

The method involves coupling an HPLC system to a tandem mass spectrometer. The HPLC separates the analyte of interest, this compound, from other matrix components. The mass spectrometer then provides detection and quantification with high specificity. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for this purpose. nih.gov

Sample preparation is a critical step to remove interfering substances from the biological matrix. uab.edu Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed. uab.edu The choice of a suitable internal standard, preferably a stable isotopically labeled version of the analyte, is crucial for accurate quantification. uab.edu

A significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the analyte, affecting the accuracy and precision of the method. eijppr.comnih.gov Therefore, thorough validation, including the assessment of matrix effects, is required. eijppr.com

Table 2: Key Considerations for LC-MS/MS Method Development

| Parameter | Description |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. |

| Chromatographic Separation | Reversed-phase chromatography to separate the analyte from matrix components. |

| Ionization Source | Electrospray ionization (ESI) is commonly used, and is susceptible to matrix effects. nih.gov |

| Mass Analysis | Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. |

| Internal Standard | A stable isotopically labeled analog is preferred for accurate quantification. uab.edu |

| Method Validation | Must include assessment of selectivity, linearity, accuracy, precision, recovery, and matrix effects. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including metabolites and derivatives of this compound. nih.gov While one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) NMR experiments are often necessary for complete structural assignment. researchgate.net

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. malayajournal.org For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the aromatic protons appeared in the region of 107.93-145.16 ppm in the ¹³C NMR spectrum. malayajournal.org

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. researchgate.net COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is invaluable for piecing together the molecular structure of novel metabolites or synthetic derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of the Compound and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound. For a similar compound, (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol, single-crystal X-ray diffraction was used for its characterization. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For instance, the crystal structure of 5'-(furan-2-yl)-3'-((4-methylphenyl)sulfonamido)-3',4',5',6'-tetrahydro-[1,1':3',1"-terphenyl]-4'-carboxylic acid was determined to be monoclinic. researchgate.net

X-ray crystallography is also instrumental in the study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. This is relevant for understanding solid-state properties and for the design of new pharmaceutical materials.

Table 3: Crystallographic Data for a Related Compound (2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.788(2) |

| b (Å) | 11.079(4) |

| c (Å) | 18.916(7) |

| Volume (ų) | 1213.0(8) |

| Z | 4 |

Hyphenated Techniques for Metabolomics and Proteomics Research

Hyphenated analytical techniques, which combine two or more methods, are powerful tools in metabolomics and proteomics research to understand the biological effects of this compound.

In metabolomics, which is the comprehensive study of small molecules (metabolites) in a biological system, techniques like LC-MS and NMR spectroscopy are widely used. nih.govnih.gov LC-MS provides high sensitivity for detecting a wide range of metabolites, while NMR offers excellent structural information and is non-destructive. nih.gov These techniques can be used to identify changes in the metabolic profile of cells or organisms upon exposure to the compound.

In proteomics, which focuses on the large-scale study of proteins, hyphenated techniques such as LC-MS/MS are employed to identify and quantify proteins. This can reveal how this compound may alter protein expression or post-translational modifications, providing insights into its mechanism of action.

Future Perspectives and Emerging Research Avenues for 5 4 Chlorophenyl 2 Methyl 3 Furoic Acid

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The future exploration of 5-(4-chlorophenyl)-2-methyl-3-furoic acid will likely be guided by mechanistic insights gleaned from its structural analogs. Derivatives of 5-(4-chlorophenyl)furan have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer agents. These compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, suggesting a potential role in oncology. Research on similar furoic acid compounds has also pointed towards antimicrobial and antitubercular activities.

Future research should, therefore, focus on:

Anticancer Activity: Investigating the compound's effect on tubulin dynamics and its potential as a cytotoxic agent against various cancer cell lines. Studies could explore its efficacy in models of breast cancer, non-small cell lung cancer, and colorectal cancer, where tubulin inhibitors are often employed.

Antimicrobial Properties: Screening for activity against a panel of pathogenic bacteria and fungi, building on the known antimicrobial potential of other furan (B31954) carboxylic acids.

Anti-inflammatory Effects: Evaluating its ability to modulate inflammatory pathways, another area where related chemical scaffolds have shown promise.

| Potential Therapeutic Indication | Key Mechanistic Target/Pathway | Rationale Based on Analogous Compounds |

|---|---|---|

| Oncology (e.g., Breast, Lung Cancer) | Tubulin Polymerization Inhibition, Cell Cycle Arrest (G2/M) | Derivatives of 5-(4-chlorophenyl)furan show potent inhibition of tubulin polymerization and induce apoptosis. |

| Infectious Diseases | Bacterial or Fungal Cellular Targets | Furan carboxylic acid class has demonstrated broad antimicrobial properties. |

| Inflammatory Disorders | Modulation of Inflammatory Cytokines or Enzymes | General exploration based on the diverse biological activities of heterocyclic compounds. |

Development of Advanced Delivery Systems for Research Applications

A significant hurdle for many novel small molecules is poor aqueous solubility and limited bioavailability, which can hamper preclinical evaluation. Advanced drug delivery systems (DDS) offer a solution by improving the physicochemical properties of compounds for research purposes. mdpi.com For this compound, particularly if pursued as an anticancer agent, formulating it within a nanocarrier could enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Emerging research should explore various DDS platforms:

Liposomes: These vesicular carriers are biocompatible and can encapsulate both hydrophilic and lipophilic drugs, potentially improving the compound's stability and circulation time. genesispub.org

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that allow for controlled, sustained release of the encapsulated compound. qub.ac.uk Their versatility allows for precise control over loading efficacy and release kinetics by modulating composition and surface charge. qub.ac.uk

Micelles: Polymeric micelles, with a typical size under 50 nm, are particularly well-suited for delivering hydrophobic drugs and can improve drug accumulation at the target site. genesispub.org

| Delivery System | Potential Advantages for Research Applications | Key Research Objective |

|---|---|---|

| Liposomes | Biocompatible; can encapsulate both hydrophilic and lipophilic compounds; potential for surface modification for targeting. genesispub.org | Enhance solubility and stability in physiological media. |

| Polymeric Nanoparticles | Sustained and controlled release; high drug loading capacity; tunable properties. qub.ac.uk | Improve pharmacokinetic profile and allow for consistent dosing in in vivo models. |

| Micelles | Small size enhances tissue penetration; ideal for solubilizing hydrophobic compounds. genesispub.org | Increase compound concentration at the target site for mechanistic studies. |

Combination Studies with Existing Therapeutic Modalities in Preclinical Settings

Given the potential for this compound to function as a tubulin inhibitor, a key future research avenue is its evaluation in combination with other anticancer agents. tandfonline.com Combination therapy is a cornerstone of modern oncology, aiming to achieve synergistic effects, overcome drug resistance, and reduce toxicity. aacrjournals.org Preclinical studies have shown that combining tubulin inhibitors with other therapeutics can be highly effective. nih.gov

Future preclinical studies could investigate combinations with:

Conventional Chemotherapies: Agents like cisplatin (B142131) or irinotecan (B1672180) could be combined with the compound to assess for synergistic cytotoxicity in various cancer models. aacrjournals.org

Targeted Therapies: For specific cancer types, such as HER2-positive breast cancer, combining the compound with agents like trastuzumab could be explored. aacrjournals.org

Immunotherapies: The interplay between tubulin-targeting agents and the immune system is an area of active research. nih.gov Studies could examine whether the compound can enhance the efficacy of immune checkpoint inhibitors. nih.gov

| Therapeutic Modality | Example Agent | Rationale for Combination |

|---|---|---|

| Standard Chemotherapy | Cisplatin, Irinotecan | Potential for synergistic cell killing through different mechanisms of action. aacrjournals.org |

| Targeted Therapy | Trastuzumab | Combining a cytotoxic agent with a targeted drug can lead to enhanced tumor regression. aacrjournals.org |

| Immunotherapy | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Tubulin inhibitors can modulate the tumor microenvironment and potentially enhance immune response. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the optimization of lead compounds. These computational tools can analyze vast datasets to predict structure-activity relationships (SAR), ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity.

For this compound, AI/ML could be applied to:

Lead Optimization: Generate virtual libraries of derivatives and predict which modifications would most likely enhance potency and selectivity for its biological target (e.g., tubulin).

Property Prediction: Develop models to forecast key physicochemical and pharmacokinetic properties, reducing the need for extensive initial experimentation.

De Novo Design: Employ generative models to design entirely new molecules based on the core furoic acid scaffold but with improved drug-like properties.

Translational Research Challenges and Opportunities

Translating a promising compound from the laboratory to clinical use is a complex, multi-stage process fraught with challenges. nih.gov The journey for this compound would require overcoming several key translational hurdles.

Target Validation: A primary challenge is to definitively confirm the compound's mechanism of action and validate that its target is relevant to a specific human disease. nih.gov

Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to the potential therapy, a key aspect of personalized medicine. mdpi.comnih.gov

Pharmacokinetics and Safety: Thorough preclinical studies are needed to understand the compound's ADME profile and to establish a preliminary safety window before any consideration for human trials.

Regulatory Pathway: Navigating the regulatory requirements for new chemical entities demands rigorous and well-documented preclinical data.

Despite these challenges, the unique chemical structure of this compound presents an opportunity to develop a novel therapeutic agent. A bidirectional approach to translational research, where clinical observations inform basic science and vice-versa, will be essential for its potential advancement. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.